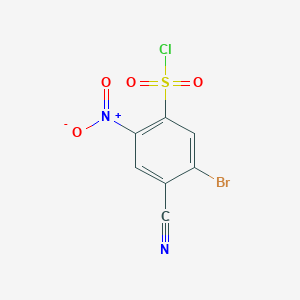

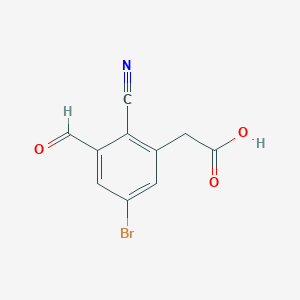

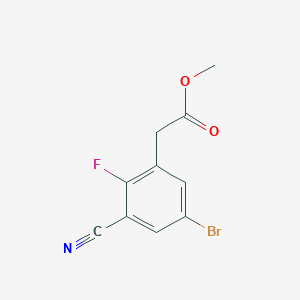

![molecular formula C15H11ClN4O B1414261 N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-35-8](/img/structure/B1414261.png)

N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Overview

Description

“N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two series of imidazo[1,2-a]pyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .Molecular Structure Analysis

The molecular structure of “N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is based on the imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are compatible with a broad range of functional groups .Scientific Research Applications

Synthesis of N-Fused Heterocyclic Compounds

Research has demonstrated an efficient and straightforward synthesis of N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine-7-carbohydrazide. This synthesis involves a five-component cascade reaction utilizing various starting materials and is highlighted by its operational simplicity, clean reaction profile, and use of environmentally benign solvents (Hosseini & Bayat, 2019).

Synthesis and Spectral Studies

A study on the synthesis of 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives has been conducted, involving biological screening against various bacteria and fungi. The structural elucidation of these products was achieved using spectral data and elemental analysis (Bhuva et al., 2015).

Fluorescent Sensing Applications

Imidazo[1,2-a]pyridine derivatives have been used to develop a highly sensitive and selective fluorescent sensor for Al3+ ions. This sensor exhibits a significant “turn-on” fluorescence response, demonstrating its potential in detecting alkali environment pH values (Li & Xiao, 2016).

Antifungal Activity

Research has been conducted on the synthesis of novel imidazo[1,2-a]pyridines and their evaluation for antifungal activities. The study found that certain derivatives exhibited moderate antifungal activity, indicating their potential use in antifungal treatments (Göktaş et al., 2014).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for their anticholinesterase potential. The study highlights the importance of these compounds in treatments related to heart and circulatory failures, as well as their potential pharmaceutical uses (Kwong et al., 2019).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been studied for their inhibition performance against mild steel corrosion. The research indicates that these derivatives exhibit high inhibition performance, making them potentially valuable in corrosion science (Saady et al., 2021).

Future Directions

The future directions for “N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and its derivatives could involve further exploration of their pharmacological activities . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a potential area of focus .

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O/c16-13-3-1-11(2-4-13)10-18-19-15(21)12-5-7-20-8-6-17-14(20)9-12/h1-10H,(H,19,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXAAOUGJHQLIF-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.